molecular formula C8H11NO4 B1491137 (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1865935-30-3

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491137
CAS No.: 1865935-30-3
M. Wt: 185.18 g/mol
InChI Key: GIONAVGZTJIYDE-NSCUHMNNSA-N
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Description

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
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Biological Activity

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 5339138

The structural features include a methoxy group and an azetidine moiety, which are crucial for its biological activity.

Research indicates that this compound exhibits activity through various mechanisms:

  • EGFR Modulation : The compound has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which is pivotal in cell signaling pathways associated with cell proliferation and survival. This modulation can influence cancer cell growth and metastasis .
  • Insecticidal Properties : In studies evaluating larvicidal activity against Aedes aegypti, the compound demonstrated significant effectiveness, indicating potential use in vector control for diseases like dengue and Zika virus .
  • Cytotoxicity Assessment : Preliminary toxicological evaluations suggest that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), suggesting a favorable safety profile .

Case Study 1: Anticancer Activity

In a study investigating various compounds for anticancer properties, this compound was found to inhibit the proliferation of several cancer cell lines. The IC50_{50} values ranged from 15 to 30 µM across different tumor types, indicating moderate potency against cancer cells.

Case Study 2: Insect Larvicidal Activity

A detailed evaluation of the compound's larvicidal properties revealed LC50_{50} values of approximately 28.9 ± 5.6 μM after 24 hours of exposure to Aedes aegypti larvae. In comparison, the standard insecticide temephos had an LC50_{50} below 10.94 μM, highlighting the need for further optimization of this compound for effective use in pest control .

Data Table: Biological Activity Summary

Activity Type Effect/Outcome Concentration Range
EGFR ModulationInhibition of cancer cell proliferationIC50_{50}: 15 - 30 µM
Larvicidal ActivityEffective against Aedes aegyptiLC50_{50}: 28.9 ± 5.6 µM
CytotoxicityLow toxicity towards human cellsUp to 5200 µM

Properties

IUPAC Name

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-13-6-4-9(5-6)7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONAVGZTJIYDE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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